N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Antifolate drug synthesis Thymidylate synthase inhibition Regioselective bromination

Procure the definitive 5-acetamido-6-bromoindane scaffold for CNS-targeting and anti-inflammatory drug R&D. This specific regioisomer is irreplaceable: the C-6 bromine directs selective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse indene libraries, and enables CuCN-mediated cyanation for cyclopenta[g]quinazoline-based antifolate synthesis. Generic substitution with non-brominated or alternate bromo-regioisomers alters steric/electronic profiles, abolishing target binding and cross-coupling outcomes. Orthogonal oxidation (CrO₃/AcOH) yields 5-acetamido-6-bromoindan-1-one for further derivatization. Ensure supply of this validated intermediate to maintain synthetic fidelity.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 157701-33-2
Cat. No. B136515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
CAS157701-33-2
SynonymsN-(5-BROMO-2,3-DIHYDRO-1H-INDEN-6-YL)ACETAMIDE
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C2CCCC2=C1)Br
InChIInChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14)
InChIKeyBSZWXNUSLPNWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 157701-33-2) Procurement Specifications and Research Profile


N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 157701-33-2, molecular formula C11H12BrNO, molecular weight 254.12 g/mol) is a brominated acetamidoindane derivative . This compound belongs to the class of substituted 2,3-dihydro-1H-indenes and is primarily utilized as a key synthetic intermediate in pharmaceutical research and development . Its structure features an acetamide group at the 5-position and a bromine atom at the 6-position of the indane ring system . The compound is commercially available from multiple vendors with standard purity specifications of 95–97% [1], and is employed as a versatile building block in the synthesis of biologically active molecules, including CNS-targeting agents and anti-inflammatory drug candidates [2].

Structural Constraints in Substitution: N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide vs. Non-Brominated and Positional Analogs


In medicinal chemistry campaigns targeting indane-based scaffolds, the specific regioisomer (5-acetamido-6-bromo) cannot be generically substituted with non-brominated analogs (e.g., N-(2,3-dihydro-1H-inden-5-yl)acetamide) or alternate brominated regioisomers (e.g., 4-bromo or 5-bromo derivatives) [1]. The presence and precise position of the bromine atom at C-6 dictates both the compound's reactivity as a synthetic intermediate and the biological activity of downstream derivatives [2]. Substitution at C-6 is achieved through selective electrophilic aromatic bromination of 5-acetamidoindane, where the acetamido group directs bromination exclusively to the 6-position, yielding a single regioisomer [3]. Generic substitution with an alternate regioisomer would introduce a different steric and electronic profile, fundamentally altering cross-coupling outcomes and potentially abolishing target binding affinity in final drug candidates [4]. The following evidence dimensions quantify these differentiation points.

Quantitative Differentiation: N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 157701-33-2) Comparative Evidence Analysis


Regiospecific Synthetic Intermediate for Antifolate Drug Candidates: Differentiation from Non-Brominated Precursor

N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an essential intermediate (Compound III) in the synthesis of cyclopenta[g]quinazoline-based thymidylate synthase inhibitors [1]. The bromine atom at the 6-position enables subsequent cyanation and cyclization steps that cannot be performed on the non-brominated precursor, N-(2,3-dihydro-1H-inden-5-yl)acetamide (Compound II), which lacks the necessary leaving group for CuCN-mediated displacement [2].

Antifolate drug synthesis Thymidylate synthase inhibition Regioselective bromination

High-Yield Selective Bromination Synthesis: Quantitative Advantage Over Alternative Bromination Methods

Synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is achieved via selective bromination at the C-6 position of 5-acetamidoindane [1]. This regioselectivity is directed by the acetamido group and contrasts with bromination outcomes observed for unprotected 5-aminoindane, which yields complex product mixtures [2]. The reaction proceeds under optimized conditions to afford a single product in high yield.

Regioselective synthesis Electrophilic aromatic substitution Aminoindane derivatization

Bromine-Enabled Derivatization Handle: Differentiation from Chloro, Fluoro, and Non-Halogenated Analogs

The bromine substituent at C-6 of the indane ring provides a versatile synthetic handle for cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . This reactivity profile differentiates the compound from chloro analogs (lower oxidative addition rates), fluoro analogs (poor leaving group), and non-halogenated indane scaffolds (no direct coupling capability) .

Cross-coupling chemistry Suzuki-Miyaura coupling Building block versatility

Supplier Purity Specifications and Procurement Considerations

Commercially available N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is supplied with standardized purity specifications across vendors [1]. Sigma-Aldrich offers this compound as part of its AldrichCPR collection with a 1 mg packaging unit but does not provide analytical data, placing responsibility for identity/purity verification on the buyer . Alternative vendors such as Alfachem and CymitQuimica supply the compound with stated purities of 95–97% and provide COA documentation upon request .

Quality control Analytical chemistry Research chemical procurement

Validated Application Scenarios for N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 157701-33-2)


Synthesis of Cyclopenta[g]quinazoline Antifolates Targeting Thymidylate Synthase

This compound is a validated intermediate in the preparation of cyclopenta[g]quinazoline-based thymidylate synthase inhibitors [1]. The bromine at C-6 undergoes CuCN-mediated displacement to install a cyano group, which is subsequently cyclized to form the tricyclic core [2]. This route is specifically documented for the synthesis of antifolate drug candidates; procurement of the correct 6-bromo regioisomer is essential for this synthetic pathway.

Precursor for CNS-Targeting Indene Derivatives via Cross-Coupling Diversification

The bromine substituent enables Pd-catalyzed cross-coupling reactions to generate diverse indene-based libraries for neurological drug discovery [1]. Patent literature documents the use of 6-substituted indenyl derivatives as pharmacological agents for neurological and psychiatric disorders [2]. N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide serves as a brominated building block for introducing aryl, heteroaryl, or amine substituents at the C-6 position via Suzuki-Miyaura or Buchwald-Hartwig coupling.

Synthesis of Bromoaminoindanone Derivatives via Controlled Oxidation

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (5-acetamido-6-bromoindane) can be oxidized to the corresponding indanone derivative, 5-acetamido-6-bromoindan-1-one, using CrO3 in acetic acid [1]. This transformation is documented in the synthetic literature and provides access to brominated indanone scaffolds with distinct reactivity profiles for further derivatization [2]. The acetamido group remains intact during oxidation, preserving the synthetic handle for subsequent modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.